(R)-1-Benzyl-piperidin-3-yl-cyclopropyl-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, which is known for its biological activity, and a cyclopropyl group that may enhance its pharmacological properties. Understanding its source, classification, and potential applications is crucial for further research.
The compound is synthesized through various organic chemistry methods, often involving multi-step synthesis techniques that integrate both classical and modern synthetic strategies. Its derivatives and structural analogs have been explored in medicinal chemistry for their potential benefits in treating neurological disorders and other conditions.
This compound falls under the category of amino acids due to the presence of an amino group and a carboxylic acid functional group. It can also be classified as a piperidine derivative, which is significant in drug discovery due to the pharmacological properties associated with piperidine-based compounds.
The synthesis of (R)-1-Benzyl-piperidin-3-yl-cyclopropyl-amino-acetic acid typically involves several key steps:
Synthesis reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield at each stage. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized to enhance efficiency and minimize by-products.
Key molecular data include:
The compound can undergo various chemical reactions typical for amino acids and piperidine derivatives:
Reactions are usually facilitated by specific conditions such as temperature control, use of catalysts (e.g., coupling agents), and solvent choice to drive the reaction towards completion while minimizing side reactions.
The mechanism of action for (R)-1-Benzyl-piperidin-3-yl-cyclopropyl-amino-acetic acid involves interactions with biological targets such as receptors or enzymes in the body. Its structure allows it to mimic natural substrates or ligands, facilitating binding to specific sites.
Research indicates that compounds with similar structures often act on neurotransmitter systems, potentially influencing pathways involved in mood regulation or pain perception. Further studies are required to elucidate specific mechanisms related to this compound.
Relevant analyses often include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
(R)-1-Benzyl-piperidin-3-yl-cyclopropyl-amino-acetic acid has potential applications in:
The synthesis of [((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (molecular formula: C₁₇H₂₄N₂O₂; MW: 288.4 g/mol) follows a meticulously designed multi-step sequence to assemble its complex architecture . A representative four-stage approach begins with (R)-3-aminopiperidine as the chiral precursor. Stage 1 involves N-protection using carbobenzyloxy (Cbz) chloride under Schotten-Baumann conditions to yield (R)-1-Cbz-piperidin-3-amine. Stage 2 introduces the cyclopropyl moiety via nucleophilic substitution, reacting the protected amine with bromocyclopropane in dimethylformamide with potassium carbonate as base (60°C, 12 hr). Stage 3 requires selective deprotection under hydrogenolysis (H₂/Pd-C, methanol) followed by benzylation using benzyl bromide and N,N-diisopropylethylamine (DIPEA) in acetonitrile (80°C, 6 hr). The final stage employs reductive amination between the tertiary amine and glyoxylic acid, utilizing sodium triacetoxyborohydride in dichloromethane (25°C, 24 hr) to install the acetic acid moiety [6].
Table 1: Key Stages in Multi-Step Synthesis
Stage | Reaction Type | Key Reagents/Conditions | Function |
---|---|---|---|
1 | N-Protection | Cbz-Cl, NaOH, 0°C, 2 hr | Chiral center preservation |
2 | Nucleophilic substitution | Bromocyclopropane, K₂CO₃, DMF, 60°C | Cyclopropyl integration |
3 | Deprotection/Alkylation | H₂/Pd-C → BnBr, DIPEA, MeCN, 80°C | Benzyl group installation |
4 | Reductive amination | Glyoxylic acid, NaBH(OAc)₃, DCM, 25°C | Acetic acid side-chain incorporation |
Critical process validations employ thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) at each stage, with yields optimized to 68–85% through solvent selection and stoichiometric control [5].
The (R)-piperidin-3-yl stereocenter is established early via resolution of racemic 3-aminopiperidine using L-tartaric acid in ethanol/water (yield: 42%; ee >99%) [6]. Alternative asymmetric methodologies include:
The chiral integrity of the piperidine core is monitored via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) and optical rotation comparisons [6].
Cyclopropyl group installation employs three principal strategies:
The direct method is favored for scalability, though residual copper removal requires chelating resin treatment (<5 ppm residual metal) [5].
Benzylation of the piperidine nitrogen is optimized for selectivity and yield:
Table 2: Benzylation Method Comparison
Method | Conditions | Yield | Byproducts |
---|---|---|---|
Classical alkylation | BnBr, K₂CO₃, DMF, 80°C, 6 hr | 65% | O-benzylation (<8%) |
Reductive amination | Benzaldehyde, NaBH₃CN, MeOH, 25°C | 82% | Tertiary amine over-reduction |
Buchwald-Hartwig coupling | BnCl, Pd₂(dba)₃, XPhos, toluene, 100°C | 91% | <2% |
The Pd-catalyzed C–N coupling (Buchwald-Hartwig) demonstrates superior efficiency using XPhos as ligand and cesium carbonate as base, minimizing di-benzylated impurities [5]. Solvent screening reveals toluene as optimal for suppressing N-oxide formation observed in polar aprotic solvents [5]. Microwave assistance (150°C, 30 min) further enhances conversion to >99% while reducing catalyst loading to 1 mol% [6].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4